molecular formula C14H10ClFO3 B6381913 MFCD18315749 CAS No. 1261944-09-5

MFCD18315749

Cat. No.: B6381913
CAS No.: 1261944-09-5
M. Wt: 280.68 g/mol
InChI Key: XYINYZDTEONMEE-UHFFFAOYSA-N
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Description

The compound “MFCD18315749” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific research fields, including chemistry, biology, and medicine. The compound’s structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, drugs, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18315749” involves multiple steps, each requiring specific reagents and conditions. The primary synthetic route includes:

    Step 1: Initial formation of the core structure using a base-catalyzed reaction.

    Step 2: Introduction of functional groups through electrophilic substitution reactions.

    Step 3: Purification and crystallization to obtain the final product.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The process involves:

    Raw Material Preparation: Ensuring the purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.

    Product Isolation: Using techniques like distillation and chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: “MFCD18315749” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using hydrogenation or metal hydrides.

    Substitution: Participates in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Employs reagents such as lithium aluminum hydride or palladium on carbon.

    Substitution: Utilizes halogens, acids, or bases depending on the desired substitution.

Major Products: The reactions of “this compound” yield various products, including:

    Oxidized Derivatives: Formed through oxidation reactions.

    Reduced Compounds: Resulting from reduction processes.

    Substituted Products: Obtained from substitution reactions, often with altered functional groups.

Scientific Research Applications

“MFCD18315749” has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its pharmacological properties and potential drug development.

    Industry: Applied in the production of specialty chemicals and advanced materials.

Mechanism of Action

“MFCD18315749” is compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with analogous structures or functional groups.

    Uniqueness: “this compound” stands out due to its specific reactivity and application potential. It offers distinct advantages in terms of stability, reactivity, and versatility.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Properties

IUPAC Name

methyl 4-(4-chloro-3-hydroxyphenyl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-14(18)10-4-2-8(6-12(10)16)9-3-5-11(15)13(17)7-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYINYZDTEONMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686123
Record name Methyl 4'-chloro-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-09-5
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-chloro-3-fluoro-3′-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261944-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4'-chloro-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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